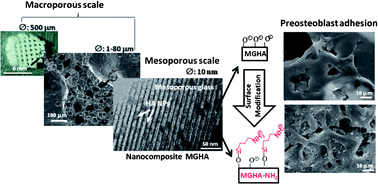Tailoring hierarchical meso–macroporous 3D scaffolds: from nano to macro
Journal of Materials Chemistry B Pub Date: 2013-10-22 DOI: 10.1039/C3TB21307B
Abstract
Bone tissue regeneration requires the use of 3D scaffolds which mimic the architecture of the natural extracellular matrix, creating an adequate microenvironment for bone cell growth. Such 3D scaffolds need surface properties suitable for biological recognition in the early stage of cell adhesion, necessary to ensure complete cell colonization, retained cell functionality, and subsequently bone regeneration. Herein, hierarchical 3D scaffolds based on new hydroxyapatite/mesoporous glass nanocomposite bioceramic (MGHA) exhibiting different scales of porosity have been synthesized. These 3D scaffolds possess: (i) highly ordered mesopores with diameters of 10 nm; (ii) macropores with diameters in the 30–80 μm range with interconnections of 1–10 μm; and (iii) large macropores of ca. 500 μm. To improve their surface properties, 3D scaffolds were modified through direct functionalization with amine propyl groups, which notably improve preosteoblast adhesion, proliferation (2.3 fold), differentiation (4.8 fold) and further cell colonization of these scaffolds. The observed enhancement can be related to these amine groups which favour early adhesion, e.g., based on nonspecific protein adsorption as was demonstrated by ellipsometry. These results suggest that the combination of hierarchical structure design and amine surface modification of hydroxyapatite/mesoporous nanocomposite scaffolds yields a double increase in cell proliferation, as well as a quadruple increase in cell differentiation, demonstrating the potential of these nanocomposite materials for bone tissue regeneration purposes.


Recommended Literature
- [1] Mesoporous silicananoparticle facilitated drug release through cascade photosensitizer activation and cleavage of singlet oxygen sensitive linker†
- [2] Tailoring hierarchical meso–macroporous 3D scaffolds: from nano to macro
- [3] Multi-channel photodissociation and XUV-induced charge transfer dynamics in strong-field-ionized methyl iodide studied with time-resolved recoil-frame covariance imaging†
- [4] Solid state synthesis of [V5O2(Me3CCO2)9Cl2]†
- [5] Back cover
- [6] Front cover
- [7] Towards hydroperoxovanadium complexes: the X-ray crystal structure of a peroxovanadium(v) complex containing a V(O2)(RCO2H)(H2O)2 cluster with hydrogen bond inter-linkagesElectronic supplementary information (ESI) available: synthesis of bpaH and [VO(O2)(bpaH)ClO4·nH2O. See http://www.rsc.org/suppdata/cc/b1/b101010g/
- [8] Nitric oxide-releasing ruthenium nanoparticles†
- [9] Combined TPRx, in situGISAXS and GIXAS studies of model semiconductor-supported platinumcatalysts in the hydrogenation of ethene
- [10] Bi nonstoichiometry and composition engineering in (1 − x)Bi1+yFeO3+3y/2 − xBaTiO3 ceramics










